2-[1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Overview
Description
2-[1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a complex organic compound that features a unique structure combining isoquinoline, piperazine, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with an acylating agent to form the isoquinolinylacetyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like silica-supported sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(3,4-Dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
- 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
- 1-Methyl-3,4-dihydroisoquinoline
Uniqueness
What sets 2-[1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(25-19-8-2-1-3-9-19)14-20-23(30)24-11-13-27(20)22(29)16-26-12-10-17-6-4-5-7-18(17)15-26/h1-9,20H,10-16H2,(H,24,30)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYWKQFVUQQCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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